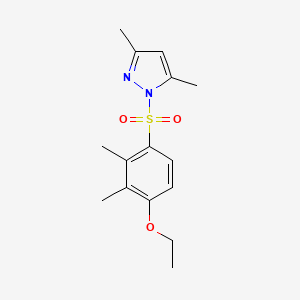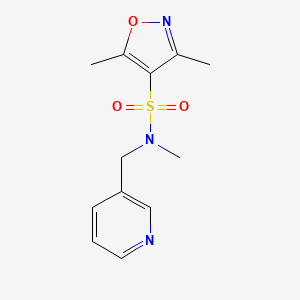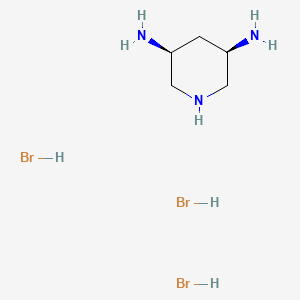
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as FBA-TPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise in a number of different applications.
Mécanisme D'action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide is not yet fully understood, but it is believed to act by modulating the activity of ion channels and receptors in the nervous system. Specifically, N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide has been found to interact with a number of different ion channels and receptors, including the NMDA receptor and the TRPV1 receptor. These interactions result in the modulation of synaptic transmission and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide has a number of different biochemical and physiological effects, including the modulation of ion channel and receptor activity, as well as the regulation of synaptic transmission and neuronal excitability. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is its ability to modulate the activity of ion channels and receptors in the nervous system. This makes it a valuable tool for studying the mechanisms underlying neurological disorders and for developing new therapeutic agents. However, one limitation of using N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide is that its effects on the nervous system are not yet fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are a number of different future directions for research involving N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of focus is the development of new therapeutic agents based on this compound, particularly for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of research is the further elucidation of the mechanism of action of N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide, which may help to identify new targets for drug development. Additionally, future research may focus on the optimization of N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide synthesis methods and the development of new analytical methods for studying this compound.
Méthodes De Synthèse
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a number of different methods, including the reaction of 4-(furan-3-yl)benzaldehyde with 2-(4-methoxyphenyl)ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide, which can then be purified using standard methods such as column chromatography.
Applications De Recherche Scientifique
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a number of different effects on the nervous system, including the ability to modulate the activity of ion channels and receptors. N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to have potential as a therapeutic agent for a number of different neurological disorders, including epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-24-20-8-4-16(5-9-20)11-13-26(22,23)21-14-17-2-6-18(7-3-17)19-10-12-25-15-19/h2-10,12,15,21H,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDSDKNAUQBBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B2911682.png)
![2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol](/img/structure/B2911684.png)





![2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2911694.png)
![2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2911695.png)

![N-[(3-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2911699.png)


